molecular formula C10H13ClN2O2 B11781921 Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate

Cat. No.: B11781921
M. Wt: 228.67 g/mol
InChI Key: FRNNQGKJDRCLCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate typically involves the reaction of 6-chloropicolinic acid with dimethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

    Step 1: 6-chloropicolinic acid is dissolved in methanol.

    Step 2: Dimethylamine is added to the solution.

    Step 3: The reaction mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours.

    Step 4: The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.

    Step 5: The product is isolated by filtration and purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted picolinates .

Scientific Research Applications

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-((dimethylamino)methyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-chloro-5-((dimethylamino)methyl)picolinate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClN2O2C_{11}H_{14}ClN_{2}O_2 and a molecular weight of approximately 228.67 g/mol. Its structure includes a picolinate framework with a dimethylaminomethyl group at the 5-position and a chlorine atom at the 6-position, which contribute to its biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have been conducted to evaluate the compound's effects on various cell lines. Results indicate that while this compound demonstrates some cytotoxic effects, it remains within acceptable limits for therapeutic applications. This is crucial for its potential use in medicinal chemistry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the picolinate framework significantly affect its potency against microbial targets. For instance, modifications to the chlorine or dimethylamino groups can enhance or diminish its efficacy .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Acinetobacter baumannii. The compound showed promising results with MIC values significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
  • Antitubercular Activity : Another case study focused on the compound's potential against Mycobacterium tuberculosis. The results demonstrated that it could inhibit bacterial growth effectively, suggesting further exploration in anti-tuberculosis drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameCAS NumberKey Differences
Methyl 6-chloro-5-methylpicolinate178421-22-2Contains a methyl group instead of dimethylamino
Methyl 6-chloro-5-(hydroxymethyl)picolinate1205671-72-2Features a hydroxymethyl group
Ethyl 6-chloro-5-methylpicolinate178421-21-1Ethyl group instead of methyl
Methyl 6-bromo-5-methylpicolinateNot specifiedBromine atom instead of chlorine

This table highlights how modifications in functional groups affect biological activity and provides insights into potential avenues for drug design.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 6-chloro-5-[(dimethylamino)methyl]pyridine-2-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-13(2)6-7-4-5-8(10(14)15-3)12-9(7)11/h4-5H,6H2,1-3H3

InChI Key

FRNNQGKJDRCLCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(N=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

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